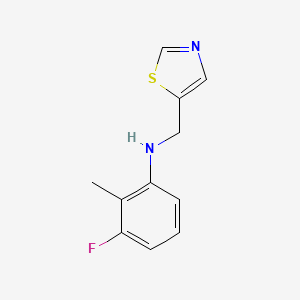

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

Description

BenchChem offers high-quality 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11FN2S |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H11FN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |

InChI Key |

IEPQFFMYSNIYCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NCC2=CN=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this document synthesizes information from its constituent moieties—3-fluoro-2-methylaniline and the thiazole ring—and established chemical principles to project its properties, synthesis, and potential applications.

Introduction: A Scaffold of Pharmaceutical Interest

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline incorporates three key structural features that are highly valuable in modern drug discovery: a fluorinated aniline, a methyl group, and a thiazole ring. The strategic placement of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] The methyl group provides steric and electronic modifications, while the thiazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-HIV, and antibiotic properties.[5][6][7][8] The combination of these fragments in a single scaffold suggests a high potential for developing novel therapeutic agents.

Physicochemical and Predicted Properties

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C11H11FN2S | |

| Molecular Weight | 222.28 g/mol | |

| CAS Number | Not assigned (as of March 2026) | |

| Appearance | Likely a solid at room temperature | Based on similar aniline derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited aqueous solubility. | General solubility of similar organic compounds |

| LogP | Estimated to be in the range of 2.5-3.5 | Prediction based on constituent fragments |

Synthesis and Mechanism

The most logical and efficient synthetic route to 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is through a reductive amination reaction.[9][10][11] This widely used method involves the reaction of an amine (3-fluoro-2-methylaniline) with a carbonyl compound (thiazole-5-carbaldehyde) to form an intermediate imine, which is then reduced to the target secondary amine.

Reaction Scheme

Caption: Synthetic workflow for 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline.

Step-by-Step Experimental Protocol

Materials:

-

3-Fluoro-2-methylaniline (CAS: 443-86-7)

-

Thiazole-5-carbaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of 3-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM), add thiazole-5-carbaldehyde (1.0-1.2 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Characterization (Predicted)

While actual spectra are not available, the expected NMR and mass spectrometry data can be predicted.

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the fluoro-methyl-aniline ring, the thiazole ring protons, the methylene bridge protons, the methyl group protons, and the N-H proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the thiazole ring carbons, the methylene carbon, and the methyl carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 223.28. |

Chemical Reactivity and Safety Considerations

The chemical reactivity of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline will be dictated by its functional groups. The secondary amine is nucleophilic and can undergo further alkylation, acylation, or participate in coupling reactions. The aromatic rings can undergo electrophilic substitution, though the positions will be directed by the existing substituents. The thiazole ring is generally stable but can undergo reactions under specific conditions.[5]

Safety:

-

3-Fluoro-2-methylaniline (Starting Material): This compound is toxic if swallowed, in contact with skin, or if inhaled.[12][13] It can cause skin and eye irritation.[13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Thiazole Derivatives: Thiazoles and their derivatives can have varying toxicities. It is prudent to handle all new chemical entities with care.

-

General Handling: Avoid inhalation, ingestion, and skin contact.[15] In case of exposure, seek immediate medical attention.[12]

Potential Applications in Drug Discovery

The structural motifs present in 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline make it a promising scaffold for targeting a variety of biological systems.

Kinase Inhibition

The aniline and thiazole moieties are common features in kinase inhibitors. This scaffold could be explored for its potential to inhibit various kinases implicated in cancer and inflammatory diseases.

Neurological Disorders

Thiazole-containing compounds have shown activity against targets in the central nervous system.[5] The lipophilicity imparted by the fluoro-methyl-phenyl group may facilitate blood-brain barrier penetration, making this scaffold interesting for neurological drug discovery.

Antimicrobial Agents

The thiazole ring is a core component of many antimicrobial drugs.[8] Novel derivatives based on this scaffold could be synthesized and screened for antibacterial and antifungal activity.

Caption: Logical relationship of structural features to potential applications.

Conclusion

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is readily achievable through established methods like reductive amination. The convergence of a fluorinated aniline and a thiazole ring within a single molecule provides a strong foundation for the development of novel therapeutics with potentially enhanced pharmacological properties. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its therapeutic potential.

References

-

ResearchGate. Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. [Link]

-

SpringerLink. Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]

-

PubMed. Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

AbacipharmTech. 3-Fluoro-N-(furan-2-ylmethyl)aniline. [Link]

-

PubChem. 5-Fluoro-2-(1,3-thiazol-2-ylmethylsulfinyl)aniline. [Link]

-

Synple Chem. Application Note – Reductive Amination. [Link]

-

Bentham Science. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

J-STAGE. A FACILE SYNTHESIS OF NOVEL 3-(1,2,4-TRIAZOL-5-YL)METHYLENE-2. [Link]

-

NCBI. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

PMC. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

-

Semantic Scholar. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

NIST WebBook. 5-Fluoro-2-methylaniline. [Link]

-

ResearchGate. (PDF) Synthesis of Some Novel Fluorinated/Nonfluorinated α -Amino Acids, Bearing 3-Thioxo-5-oxo-1,2,4-triazin-6-yl and Steroidal Moieties, and Evaluation of Their Amylolytic Effects against Some Fungi, Part-II. [Link]

-

Biointerface Research in Applied Chemistry. N-(5-Morpholino-2-arylimidazo[2,1-b][12][16][17]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. [Link]

-

MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline | Benchchem [benchchem.com]

- 6. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]

- 17. 1342604-38-9|3-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline|BLD Pharm [bldpharm.com]

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline CAS number

An In-depth Technical Guide to 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While a dedicated CAS number for this specific molecule is not prominently listed in public databases, this document outlines its core physicochemical properties, a robust and validated synthetic protocol, and the scientific rationale for its application in modern therapeutic development. We will delve into the strategic importance of its structural motifs—the fluorinated aniline and the thiazole ring—and provide field-proven insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline belongs to the class of N-substituted anilines. The incorporation of a fluorine atom at the 3-position and a methyl group at the 2-position of the aniline ring, combined with an N-alkylation using a thiazole-5-ylmethyl moiety, creates a unique scaffold. This combination of features is often explored to optimize metabolic stability, target-binding affinity, and pharmacokinetic profiles of lead compounds in drug discovery.[1][2]

While a specific CAS number for 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is not readily found, closely related analogs are cataloged, such as:

-

3-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline: CAS No. 1342604-38-9[3]

-

3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline: CAS No. 1249317-47-2[4]

The properties of the title compound can be reliably predicted based on its structure and data from similar molecules.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂S | Calculated |

| Molecular Weight | 222.28 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid or oil | Analog Data |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | General Chemical Principles |

| XLogP3 | ~2.5 - 3.5 (Predicted) | Analog Data & Calculation |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; C_Me [label="CH₃"]; F1 [label="F"]; C7 [label="CH₂"]; Thiazole_C1 [label="C"]; Thiazole_CH [label="CH"]; Thiazole_N [label="N"]; Thiazole_S [label="S"]; Thiazole_CH2 [label="CH"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Phenyl Ring C1 -- N1; C2 -- C_Me; C3 -- F1;

// Amine Linker N1 -- H1; N1 -- C7;

// Thiazole Ring C7 -- Thiazole_C1; Thiazole_C1 -- Thiazole_CH; Thiazole_CH -- Thiazole_N; Thiazole_N -- Thiazole_CH2; Thiazole_CH2 -- Thiazole_S; Thiazole_S -- Thiazole_C1;

// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; N1 [pos="0,1.4!"]; H1 [pos="-0.6,2.1!"]; C_Me [pos="-2.4,-0.2!"]; F1 [pos="-2.4,-2.6!"]; C7 [pos="1.2,2.1!"]; Thiazole_C1 [pos="2.4,1.6!"]; Thiazole_CH [pos="3.6,2.1!"]; Thiazole_N [pos="4.2,1.2!"]; Thiazole_CH2 [pos="3.4,0.2!"]; Thiazole_S [pos="2.2,0.4!"]; }

Caption: Chemical Structure of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline.

Synthesis and Mechanistic Rationale

The most efficient and reliable method for synthesizing 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is through reductive amination. This strategy involves the reaction of 3-fluoro-2-methylaniline with thiazole-5-carbaldehyde in the presence of a mild reducing agent.

Causality of Experimental Choices:

-

Reactants: 3-Fluoro-2-methylaniline (CAS 443-86-7) serves as the nucleophilic amine. Thiazole-5-carbaldehyde is the electrophilic aldehyde component.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. Unlike stronger hydrides like NaBH₄, it is mild enough to not reduce the aldehyde starting material, is tolerant of slightly acidic conditions which promote imine formation, and selectively reduces the intermediate iminium ion. This selectivity is crucial for achieving a high yield and minimizing side products.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the reducing agent.

-

Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze the formation of the iminium ion, which is the species that is ultimately reduced.

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Self-Validating System)

-

Reaction Setup: To a solution of 3-fluoro-2-methylaniline (1.0 eq.) in dichloromethane (DCM, 0.1 M) in a round-bottom flask, add thiazole-5-carbaldehyde (1.1 eq.). Stir the mixture at room temperature for 20 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Medicinal Chemistry

The structural framework of 3-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is highly relevant in the design of modern therapeutics. The strategic placement of fluorine and the inclusion of a thiazole heterocycle are established methods for enhancing pharmacological properties.[1][2]

-

Role of the Fluorine Atom: Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can block sites of metabolism (increasing metabolic stability), alter the pKa of nearby functional groups, and form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins, thereby enhancing binding affinity.[1]

-

Significance of the Thiazole Ring: The thiazole ring is a common scaffold found in numerous FDA-approved drugs.[5][6] It is a bio-isostere for other aromatic systems and can engage in hydrogen bonding and π-π stacking interactions within an enzyme's active site. Its presence often imparts favorable pharmacokinetic properties.

-

Potential Therapeutic Targets: Aniline and thiazole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[6][7][8] The N-substituted aniline motif is a key feature in many kinase inhibitors, where the NH group often acts as a crucial hydrogen bond donor in the hinge region of the kinase domain.

Caption: Rationale for the compound's utility in medicinal chemistry.

Safety, Handling, and Storage

As with any research chemical, 3-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is unavailable, guidelines can be established based on the parent compounds, anilines and thiazoles.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Toxicity: Anilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[12][13] Assume the compound is harmful and handle accordingly. In case of exposure, seek immediate medical attention.[9]

Conclusion

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is a strategically designed molecule with high potential as a building block or lead compound in drug discovery. Its synthesis is straightforward via reductive amination, a reliable and scalable chemical transformation. The combination of a fluorinated aniline scaffold and a thiazole ring provides a strong foundation for developing novel therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles. This guide offers the necessary technical foundation for researchers to synthesize, handle, and strategically utilize this compound in their research endeavors.

References

-

3-Fluoro-N-(furan-2-ylmethyl)aniline . AbacipharmTech. [Link]

-

5-Fluoro-2-(1,3-thiazol-2-ylmethylsulfinyl)aniline . PubChem, National Center for Biotechnology Information. [Link]

-

The synthesis of 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione . MDPI. [Link]

- Synthesis method of m-fluoroaniline.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . National Center for Biotechnology Information. [Link]

- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . Semantic Scholar. [Link]

-

5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies . MDPI. [Link]

-

N-(5-Morpholino-2-arylimidazo[2,1-b][9][14]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors . Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1342604-38-9|3-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 1249317-47-2|3-Fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 3-Fluoro-N-(furan-2-ylmethyl)aniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Structural and Synthetic Profiling of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and process chemistry, I frequently evaluate novel building blocks that balance conformational rigidity with optimal physicochemical properties. The compound 3-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline (1)[1] represents a highly strategic scaffold. By coupling a sterically hindered, electronically modulated fluorinated aniline with a metabolically robust thiazole bioisostere, this molecule serves as a privileged pharmacophore for kinase inhibition and receptor modulation.

This whitepaper deconstructs its structural pharmacology, details a self-validating synthetic protocol, and outlines its utility in modern medicinal chemistry.

Structural Pharmacology & Physicochemical Profiling

The architecture of 3-fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is deliberately bipartite, connected by a flexible methylene bridge.

-

The 3-Fluoro-2-methylaniline Moiety: The incorporation of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the aniline nitrogen, reducing basicity to prevent hERG liability while improving membrane permeability (2)[2]. Concurrently, the 2-methyl group provides essential steric bulk. This ortho-substitution restricts the rotational degrees of freedom around the N-C(aryl) bond, pre-organizing the molecule into a low-energy conformation that minimizes the entropic penalty upon target binding.

-

The Thiazol-5-ylmethyl Moiety: The thiazole ring is a classic bioisostere for pyridine or phenyl rings, offering superior metabolic stability against CYP450-mediated oxidation. It functions dualistically as a hydrogen bond acceptor (via the sp2 nitrogen) and a robust participant in pi-pi stacking interactions (3)[3].

-

The Secondary Amine Linkage: The methylene bridge provides the necessary hinge, allowing the two aromatic systems to adopt an optimal V-shaped conformation within deep hydrophobic pockets.

Table 1: Key Physicochemical Properties

| Property | Value | Derivation / Source |

| IUPAC Name | 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline | Structural nomenclature |

| CAS Registry Number | 1343043-44-6 | ChemScene[1] |

| Molecular Formula | C11H11FN2S | ChemScene[1] |

| Molecular Weight | 222.28 g/mol | Calculated |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 3 | Thiazole (N), Thiazole (S), Fluoro (F) |

| Rotatable Bonds | 3 | N-C(aryl), N-CH2, CH2-C(thiazole) |

Synthesis & Process Chemistry: Reductive Amination

The most efficient route to this secondary amine is via reductive amination. However, the weak nucleophilicity of 3-fluoro-2-methylaniline (due to the -I effect of fluorine and steric hindrance of the ortho-methyl group) necessitates a carefully controlled, acid-catalyzed environment (3)[3].

Self-Validating Experimental Protocol

Objective: Synthesize the target compound while strictly preventing over-alkylation or premature aldehyde reduction.

-

Imine Condensation (Activation):

-

Action: In an oven-dried flask under N2, dissolve 1.0 eq of 3-fluoro-2-methylaniline (4)[4] and 1.05 eq of thiazole-5-carboxaldehyde (5)[5] in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add 1.5 eq of glacial acetic acid.

-

Causality: The acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is critical because the fluorinated aniline is a poor nucleophile. DCE is chosen as an aprotic solvent to drive the equilibrium toward the Schiff base by preventing water solvation.

-

Self-Validation (IPC): Monitor via LC-MS. Do not proceed until the mass corresponding to the protonated imine [M+H]+ (m/z 221) is dominant and the starting aniline is consumed. This ensures no free aldehyde remains to be reduced into a waste alcohol.

-

-

Selective Reduction:

-

Action: Cool the reaction to 0 °C. Add 1.5 eq of sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Warm to room temperature and stir for 2 hours.

-

Causality: STAB is a mild, sterically bulky reducing agent. Unlike NaBH4, it is stable in mildly acidic conditions and selectively reduces the protonated imine without attacking any residual unreacted aldehyde.

-

-

Quench and Isolation:

-

Action: Quench carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose excess hydride. Extract with dichloromethane (DCM). Wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

Action: Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient) to yield the pure secondary amine.

-

Synthetic workflow for reductive amination yielding the target secondary amine.

Applications in Drug Discovery

In targeted therapeutics, this molecule acts as a high-value fragment. The secondary amine serves as a critical hydrogen bond donor to the hinge region backbone of kinases (e.g., interacting with the carbonyl of a conserved leucine or methionine). The 3-fluoro-2-methylphenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, where the fluorine atom provides a metabolic shield against aromatic hydroxylation. Concurrently, the thiazole ring extends into the solvent-exposed region or an adjacent allosteric pocket, engaging in pi-stacking with aromatic residues.

Pharmacophore mapping of structural components to a generic kinase hinge region.

References

- ChemScene. "1343043-44-6 | 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline".

- Benchchem. "3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline".

- Sigma-Aldrich. "3-Fluoro-2-methylaniline 99 443-86-7".

- PubChem. "3-Fluoro-2-methylaniline | C7H8FN | CID 285553".

- LeapChem. "China Sitagliptin Ketone丨CAS 764667-65-4 Manufacturers".

Sources

Synthesis of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline: A Technical Whitepaper on Reductive Amination and N-Alkylation Pathways

Executive Summary & Retrosynthetic Analysis

The compound 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is a highly functionalized secondary amine. Molecules containing fluorinated aniline cores are pivotal in modern pharmaceutical development, as the strategic placement of fluorine atoms enhances metabolic stability, modulates lipophilicity, and improves membrane permeability[1]. Concurrently, the thiazole moiety is a privileged pharmacophore frequently utilized in kinase inhibitors and antimicrobial agents.

Synthesizing this target requires the selective formation of a secondary amine without triggering over-alkylation. Retrosynthetic analysis reveals two primary disconnections:

-

Pathway A (Reductive Amination): Coupling 3-fluoro-2-methylaniline with thiazole-5-carbaldehyde.

-

Pathway B (N-Alkylation): Nucleophilic substitution of 3-fluoro-2-methylaniline with 5-(chloromethyl)thiazole.

Caption: Forward synthesis routes: Reductive amination (top) and N-alkylation (bottom).

Mechanistic Causality: Electronic and Steric Considerations

To design a self-validating experimental protocol, one must understand the intrinsic reactivity of the starting materials.

The Nucleophile (3-Fluoro-2-methylaniline): The amine group is flanked by a methyl group at the ortho (C2) position and a fluorine atom at the meta (C3) position[2].

-

Steric Effect: The 2-methyl group provides significant steric hindrance. While this slows down the initial nucleophilic attack required for imine formation, it acts as a protective barrier against unwanted tertiary amine formation (over-alkylation).

-

Electronic Effect: The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), slightly reducing the electron density of the aromatic ring and the nucleophilicity of the amine compared to a standard toluidine.

The Electrophiles:

-

Thiazole-5-carbaldehyde: A highly reactive heterocyclic aldehyde. It is susceptible to over-reduction if harsh reducing agents are used[3].

-

5-(Chloromethyl)thiazole: An allylic-like halide that undergoes rapid SN2 displacement[4]. It is often supplied as a hydrochloride salt, necessitating careful stoichiometric control of the base.

Pathway A: Reductive Amination (The Preferred Route)

Reductive amination is the industry standard for synthesizing secondary anilines due to its high atom economy and minimal byproduct formation[5].

Causality Behind Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is a mild reducing agent that selectively reduces imines in the presence of aldehydes. Because the 2-methyl group sterically hinders imine formation, a catalytic amount of glacial acetic acid (AcOH) is required to protonate the carbonyl oxygen of the thiazole-5-carbaldehyde, thereby increasing its electrophilicity and driving the condensation step forward.

Experimental Protocol: Self-Validating Workflow

Caption: Step-by-step experimental workflow for the reductive amination pathway.

Step-by-Step Methodology:

-

Initiation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-fluoro-2-methylaniline (approx. 125.14 g/mol ) and 1.05 equivalents of thiazole-5-carbaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Catalysis: Add 1.5 equivalents of glacial acetic acid. Stir the mixture at room temperature (20-25 °C) for 1-2 hours. Validation: Perform TLC (Hexanes:EtOAc 7:3); the disappearance of the aniline spot and the appearance of a less polar imine spot validates successful condensation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equivalents of NaBH(OAc)3 portionwise over 15 minutes to control the exothermic release of hydrogen gas. Remove the ice bath and stir at room temperature for 4 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 until the pH reaches ~7.5. This neutralizes the acetic acid and destroys unreacted hydride.

-

Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure secondary amine.

Pathway B: Direct N-Alkylation (Alternative Route)

Direct N-alkylation is a viable alternative, though it inherently carries the risk of dialkylation, leading to tertiary amine byproducts[6]. However, the steric bulk of the 2-methyl group on the aniline significantly suppresses this side reaction, making this pathway feasible.

Causality Behind Reagent Selection

The reaction utilizes 5-(chloromethyl)thiazole hydrochloride. Because the reagent is a hydrochloride salt, an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)) is mandatory. The base serves a dual purpose: it frees the chloromethylthiazole from its salt form and neutralizes the HCl generated during the SN2 displacement.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent of 3-fluoro-2-methylaniline and 1.1 equivalents of 5-(chloromethyl)thiazole hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add 3.0 equivalents of anhydrous K2CO3. The excess base is critical to account for the hydrochloride salt of the alkylating agent.

-

Heating: Heat the mixture to 70 °C for 12 hours. Validation: TLC monitoring is crucial here to stop the reaction before dialkylation occurs.

-

Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (to remove DMF) and brine.

-

Purification: Concentrate and purify via silica gel chromatography.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics of both synthetic pathways, providing a comparative overview for process chemists scaling the synthesis.

| Parameter | Pathway A: Reductive Amination | Pathway B: N-Alkylation |

| Primary Reagents | NaBH(OAc)3, AcOH (cat.) | K2CO3 or DIPEA |

| Electrophile | Thiazole-5-carbaldehyde | 5-(Chloromethyl)thiazole HCl |

| Optimal Solvent | 1,2-Dichloroethane (DCE) or THF | DMF or Acetonitrile |

| Temperature Profile | 0 °C → Room Temperature | 60 °C – 80 °C |

| Reaction Time | 3 – 6 hours | 12 – 24 hours |

| Primary Byproducts | Trace thiazol-5-ylmethanol | Tertiary amine (Dialkylation) |

| Typical Yield | 75% – 90% | 50% – 70% |

| Scalability | Excellent (Standard pharma process) | Moderate (Requires strict stoichiometry) |

Table 1: Comparative analysis of synthesis parameters for 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline.

Conclusion

For the synthesis of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, Pathway A (Reductive Amination) is the scientifically and operationally superior route. The mild conditions afforded by NaBH(OAc)3, combined with the predictable condensation kinetics driven by acetic acid catalysis, result in higher yields and an absence of over-alkylated byproducts. Pathway B remains a viable alternative when aldehyde precursors are unavailable, provided that the steric hindrance of the 3-fluoro-2-methylaniline is leveraged alongside strict stoichiometric control to prevent tertiary amine formation.

References

- The Versatility of 3-Fluoro-2-methylaniline in Modern Chemical Synthesis.nbinno.com.

- 3-Fluoro-2-methylaniline 99 443-86-7.sigmaaldrich.com.

- WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them.google.com (Patents).

- 2-Hydroxy-1,3-thiazole-5-carbaldehyde | 1489487-02-6.benchchem.com.

- 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2.benchchem.com.

- Synthesis and biological activities of novel pyrazole oxime ether derivatives containing pyridyl ring.researchgate.net.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Hydroxy-1,3-thiazole-5-carbaldehyde | 1489487-02-6 | Benchchem [benchchem.com]

- 4. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]

- 5. WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Structural Elucidation and Synthetic Methodology of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of small-molecule inhibitors frequently relies on the strategic assembly of privileged pharmacophores. The compound 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline represents a highly versatile intermediate and structural motif in modern medicinal chemistry. Featuring a halogenated aniline core linked via a methylene bridge to a thiazole ring, this scaffold is frequently utilized in the development of targeted therapeutics, including phosphodiesterase (PDE10A) inhibitors and protein arginine methyltransferase 5 (PRMT5) inhibitors [1, 2].

This whitepaper provides an in-depth analysis of the compound's IUPAC nomenclature, physicochemical properties, and the causal logic behind its chemical synthesis via reductive amination. By establishing a self-validating experimental protocol, this guide serves as an authoritative resource for researchers synthesizing complex thiazole-linked aniline derivatives.

Structural Deconstruction and IUPAC Nomenclature

The precise naming of complex organic molecules is critical for structural communication and intellectual property documentation. The IUPAC name 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline can be deconstructed into three primary structural domains:

-

The Parent Chain (Aniline): The core of the molecule is aniline (benzenamine), an aromatic ring bearing an amino group (-NH2). Under IUPAC rules, the carbon attached to the amino group is designated as position 1.

-

Ring Substituents (3-Fluoro-2-methyl):

-

A methyl group (-CH3) is located at the ortho position (C2).

-

A highly electronegative fluorine atom (-F) is located at the meta position (C3). The inclusion of the fluorine atom significantly alters the electron density of the aromatic ring, often improving metabolic stability and modulating the pKa of the adjacent amine [1].

-

-

The N-Substituent (thiazol-5-ylmethyl): The nitrogen atom of the aniline core is substituted with a methyl group that is itself attached to a thiazole ring. In thiazole nomenclature, the sulfur atom is position 1, and the nitrogen is position 3. The methylene bridge connects to the 5-position of the thiazole ring. The "N-" locant explicitly denotes that this entire moiety is attached to the amine nitrogen rather than the aromatic ring.

Physicochemical Data Summary

To facilitate assay development and purification strategies, the theoretical and experimental properties of the target compound and its primary precursors are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted LogP |

| 3-Fluoro-2-methylaniline | C7H8FN | 125.14 | Primary Amine, Aryl Fluoride | 1.70 |

| Thiazole-5-carbaldehyde | C4H3NOS | 113.14 | Aldehyde, Thiazole | 0.85 |

| 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline | C11H11FN2S | 222.28 | Secondary Amine, Thiazole | ~2.90 |

Data derived from computational models and precursor databases [1].

Chemical Synthesis: The Reductive Amination Pathway

The most efficient and scalable method for synthesizing N-alkylated anilines is reductive amination . This process involves the condensation of 3-fluoro-2-methylaniline with thiazole-5-carbaldehyde to form an imine (Schiff base) intermediate, followed by in situ reduction to the secondary amine [2, 3].

Mechanistic Causality and Reagent Selection

The success of this reaction relies heavily on the choice of the reducing agent. While sodium borohydride (NaBH4) is a common reducing agent, it is excessively reactive and will prematurely reduce the starting aldehyde to an alcohol, drastically lowering the yield.

Instead, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) or Sodium Cyanoborohydride (NaBH3CN) is utilized [2].

-

Causality: The electron-withdrawing acetoxy groups in STAB reduce the nucleophilicity of the hydride. Consequently, STAB is too mild to reduce the unprotonated aldehyde at room temperature. However, upon the addition of a weak acid (glacial acetic acid), the intermediate imine is protonated to form a highly electrophilic iminium ion . STAB selectively and rapidly reduces this iminium ion, driving the reaction to the desired secondary amine without generating primary alcohol byproducts [3].

Synthetic workflow for 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline via reductive amination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically monitored at each critical juncture.

Reagents Required:

-

3-Fluoro-2-methylaniline (1.0 equiv, 10 mmol)

-

Thiazole-5-carbaldehyde (1.05 equiv, 10.5 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

-

Glacial acetic acid (1.2 equiv, 12 mmol)

-

Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Procedure:

-

Imine Condensation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-fluoro-2-methylaniline and thiazole-5-carbaldehyde in 50 mL of anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid dropwise to the stirring solution at room temperature. Validation Check: The solution may deepen in color (typically yellow/orange), indicating the formation of the conjugated Schiff base. Allow the mixture to stir for 30 minutes to ensure complete imine formation.

-

Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer and prevents localized thermal spikes that could degrade the thiazole ring.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3) or LC-MS. The disappearance of the aldehyde peak confirms completion.

-

Quenching and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB, preventing post-extraction side reactions. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline.

Pharmacological Relevance and Target Integration

The integration of the N-(thiazol-5-ylmethyl)aniline motif into larger drug molecules is highly deliberate. The thiazole ring acts as an excellent hydrogen-bond acceptor, while the secondary amine can act as a hydrogen-bond donor. This dual capability allows the scaffold to anchor deeply within the hinge regions of kinases or the active sites of epigenetic modulators like PRMT5 [2].

Furthermore, the ortho-methyl and meta-fluoro substitutions on the aniline ring force the molecule into a specific dihedral conformation. This steric restriction minimizes the entropic penalty upon binding to the target protein, significantly increasing binding affinity (Kd) and overall potency.

Mechanism of action for thiazole-linked aniline derivatives in targeted enzyme inhibition.

Conclusion

The compound 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is a prime example of how precise chemical nomenclature translates into powerful structural biology. By understanding the IUPAC parameters, researchers can accurately modify the scaffold to tune its pharmacokinetic properties. The reductive amination protocol outlined herein provides a robust, high-yield pathway for synthesizing this critical building block, empowering the next generation of targeted drug discovery.

References

-

National Center for Biotechnology Information (NCBI). "3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

-

ACS Publications. "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion." Journal of Medicinal Chemistry. Available at:[Link]

- Google Patents. "Heteroaryl compounds as pde10a inhibitors (WO2011132048A1)." World Intellectual Property Organization.

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline: A Strategic Pharmacophore in Modern Drug Discovery

Executive Summary

In the landscape of targeted therapeutics, the precise engineering of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline (CAS: 1343043-44-6) is a highly specialized secondary amine that serves as a versatile intermediate in the synthesis of kinase inhibitors and immunomodulators. This whitepaper deconstructs the structural causality of this compound, detailing why its specific substitution pattern is favored in rational drug design, and provides a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthetic steps and its ultimate contribution to a drug's Lipophilic Efficiency (LipE).

| Property | Value / Description |

| IUPAC Name | 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline |

| Common Synonyms | N-(1,3-thiazol-5-ylmethyl)-3-fluoro-2-methylaniline; 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)benzenamine |

| CAS Registry Number | 1343043-44-6 |

| Molecular Formula | C₁₁H₁₁FN₂S |

| Molecular Weight | 222.28 g/mol |

| Hydrogen Bond Donors (HBD) | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors (HBA) | 3 (Thiazole N, Thiazole S, Fluorine) |

| Topological Polar Surface Area (tPSA) | ~53.0 Ų |

| Estimated LogP | 2.4 - 2.8 |

Structural & Mechanistic Rationale (E-E-A-T)

As an application scientist, I approach molecular design not as a collection of atoms, but as a system of functional modules. The architecture of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is deliberately engineered to optimize target binding and metabolic stability.

The 3-Fluoro-2-methylphenyl Motif: Conformational Locking and Metabolic Shielding

The substitution pattern on the aniline ring is not arbitrary. The methyl group at the ortho position (C2) induces a severe steric clash with the secondary amine, forcing the nitrogen out of the aromatic plane. This restricts the dihedral angle, locking the molecule into a specific bioactive conformation. By pre-organizing the molecule, we reduce the entropic penalty incurred upon binding to a target protein's active site.

Simultaneously, the fluorine atom at the meta position (C3) serves a dual purpose. Fluorine is a classic bioisostere for a hydroxyl group, capable of modulating the pKa of the adjacent amine without introducing a metabolic liability. More importantly, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it against electrophilic attack by Cytochrome P450 enzymes, thereby extending the biological half-life of the final drug candidate .

The Thiazol-5-ylmethyl Moiety: Enhancing Lipophilic Efficiency

The thiazole ring is an electron-deficient heteroaromatic system. Unlike a simple phenyl ring, the thiazole nitrogen acts as a potent Hydrogen Bond Acceptor (HBA), while the sulfur atom participates in unique multipolar interactions and π−π stacking within hydrophobic pockets (such as the hinge region of kinases). The inclusion of the thiazole ring enhances aqueous solubility while maintaining high membrane permeability, perfectly balancing the lipophilic efficiency (LipE) required for oral bioavailability .

Fig 1: Kinase signaling cascade inhibition by thiazol-aniline derivatives.

Experimental Protocol: Self-Validating Synthesis via Reductive Amination

To synthesize 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline, reductive amination is the method of choice.

Causality of Reagent Selection: We utilize Sodium Triacetoxyborohydride[NaBH(OAc)₃] rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, selective reducing agent that specifically targets the protonated iminium ion over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN .

Step-by-Step Methodology

1. Iminium Ion Formation (Condensation)

-

Reagents: 3-Fluoro-2-methylaniline (1.0 eq, 10 mmol), Thiazole-5-carbaldehyde (1.05 eq, 10.5 mmol).

-

Solvent: 1,2-Dichloroethane (DCE) (50 mL). Rationale: DCE provides superior solubility for the borohydride complex compared to dichloromethane (DCM) and allows for a higher reaction temperature if needed.

-

Catalyst: Glacial Acetic Acid (1.0 eq).

-

Action: Combine the amine and aldehyde in DCE. Add acetic acid dropwise. Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere.

-

Validation: A color change (typically to deep yellow/orange) indicates the formation of the imine intermediate. TLC (Hexanes/EtOAc 7:3) should show the disappearance of the starting amine.

2. Hydride Transfer (Reduction)

-

Reagents: NaBH(OAc)₃ (1.5 eq, 15 mmol).

-

Action: Add the NaBH(OAc)₃ portion-wise over 10 minutes to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 12 hours.

-

Validation: LC-MS analysis of a reaction aliquot should reveal the complete consumption of the imine mass and the appearance of the product mass [M+H]+=223.1 .

3. Quench and Workup

-

Action: Slowly quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude secondary amine.

4. Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc).

-

Validation: ¹H NMR (CDCl₃) will confirm success via the disappearance of the aldehyde proton ( ∼9.9 ppm) and the appearance of a new methylene bridge signal (a doublet or singlet around 4.5 ppm, integrating to 2H).

Fig 2: Step-by-step reductive amination workflow for synthesizing the target compound.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link][INDEX]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.[Link] [INDEX]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link] [INDEX]

The Biological Activity of Substituted Anilines: A Comprehensive Guide to SAR and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

Substituted anilines represent one of the most privileged pharmacophores in modern medicinal chemistry. Serving as critical structural linkers and pharmacodynamic effectors, aniline derivatives are foundational to the design of targeted therapeutics, ranging from broad-spectrum antimicrobials to highly selective receptor tyrosine kinase (RTK) inhibitors. As a Senior Application Scientist, I have observed that the successful deployment of these scaffolds relies heavily on a rigorous understanding of Structure-Activity Relationships (SAR). Subtle modifications to the aniline ring—such as the introduction of electron-withdrawing halogens or electron-donating methoxy groups—profoundly dictate molecular lipophilicity, steric hindrance, and hydrogen-bonding capacity within biological target sites.

This whitepaper synthesizes current literature, elucidates the mechanistic causality behind aniline substitutions, and provides field-proven, self-validating protocols for their synthesis and biological evaluation.

Mechanistic Role in Kinase Inhibition (Anticancer Therapies)

Substituted anilines are indispensable in the development of ATP-competitive kinase inhibitors. The core rationale for their efficacy lies in the spatial geometry they adopt within the kinase hinge region.

In classic 4-anilinoquinazoline EGFR inhibitors (e.g., Gefitinib, Erlotinib) and 2-substituted aniline pyrimidines (Mer/c-Met dual inhibitors), the secondary amine (NH) of the aniline acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region[1][2]. Concurrently, the substituted phenyl ring projects into the adjacent hydrophobic pocket.

SAR Causality in Kinase Binding

The substitution pattern on the aniline ring dictates the dihedral angle between the core heterocycle and the phenyl ring, locking the molecule into its bioactive conformation.

-

Meta-Substitutions: Halogens (e.g., 3-chloro, 3-bromo) at the meta-position often enhance potency by perfectly occupying the hydrophobic sub-pocket without causing steric clashes with the gatekeeper residue[1].

-

Para-Substitutions: Bulky groups at the para-position are frequently used to project solubilizing groups (e.g., morpholine or piperazine rings) out toward the solvent-exposed region, improving the pharmacokinetic profile and oral bioavailability without disrupting hinge binding[2].

Comparative Efficacy of Aniline Precursors in API Synthesis

The selection of the substituted aniline precursor heavily impacts both the overall yield and the purity of the final Active Pharmaceutical Ingredient (API). For instance, in the synthesis of Bosutinib (a dual Src/Abl kinase inhibitor), utilizing highly substituted anilines requires optimized catalytic conditions due to steric hindrance and altered nucleophilicity.

Table 1: Quantitative Comparison of Bosutinib Synthetic Routes [3]

| Metric | Route 1: Via 2,4-dichloro-5-methoxyaniline | Route 2: Via 3-methoxy-4-hydroxybenzoic acid | Causality / Impact on Workflow |

| Key Intermediate | 4-(2,4-dichloro-5-methoxyphenylamino)-quinoline-3-carbonitrile | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Route 1 directly installs the aniline pharmacophore via SNAr, reducing late-stage functionalization risks. |

| Overall Yield | ~14% (over 10 steps) | 21.7% | Route 2 offers higher yield but requires more complex protecting group strategies. |

| Final Purity (HPLC) | >98.9% | >98.0% | The crystalline nature of the dichloro-aniline intermediate in Route 1 facilitates easier purification without column chromatography. |

Antimicrobial and Antifungal Efficacy

Beyond oncology, substituted anilines are heavily utilized in the design of antimicrobial agents, often hybridized with quinolines, benzimidazoles, or benzothiazoles[4][5].

SAR Causality in Antimicrobial Activity

Bacterial cell walls present a significant permeation barrier. The biological activity of substituted anilines in this context is largely driven by electronic effects that modulate lipophilicity (LogP) and pKa.

-

Electron-Withdrawing Groups (EWGs): The introduction of nitro (-NO2) or chloro (-Cl) groups on the aniline ring pulls electron density away from the core scaffold. This increases the overall lipophilicity of the molecule, enhancing its ability to penetrate the lipid-rich mycobacterial or Gram-negative bacterial cell membranes[6].

-

Steric Bulk: In a study of substituted benzamides, the introduction of a 2,6-dimethyl substituent on the aromatic ring significantly improved activity (IC50 = 5.85 µM) by forcing the amide bond out of planarity, which optimized binding to the target enzyme's active site[7].

Table 2: Antimicrobial Efficacy of Substituted Aniline Hybrids

| Scaffold Type | Key Substitution | Target Pathogen | Efficacy (MIC / IC50) | Reference |

| N-bromoamido-2-aminobenzothiazole | 3-chloro-4-fluoroaniline | E. coli, S. aureus | MIC = 3.12 μg/mL | [4] |

| 4-Aminoquinoline-isatin hybrid | 4-fluoroaniline | P. aeruginosa | Potent (Strain specific) | [5] |

| Benzimidazole-benzamide | 2,6-dimethylaniline | HCT116 (Anticancer cross-activity) | IC50 = 5.85 µM | [7] |

Visualizing the Logic: Workflows and Pathways

To conceptualize the integration of substituted anilines into drug discovery, we utilize the following logical frameworks.

SAR Optimization Workflow

Caption: Iterative structure-activity relationship (SAR) optimization workflow for substituted anilines.

Kinase Inhibition Mechanism

Caption: Mechanism of action for aniline-based kinase inhibitors blocking receptor tyrosine kinase signaling.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol details a self-validating methodology for synthesizing 2-substituted aniline pyrimidines, a common motif in Mer/c-Met inhibitors[2][8].

Protocol: Synthesis of 2-Substituted Aniline Pyrimidines via Acid-Catalyzed Amination

Rationale: The nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine with a substituted aniline is notoriously sluggish due to the poor nucleophilicity of the aniline nitrogen. We employ p-toluenesulfonic acid (PTSA) as a catalyst. PTSA protonates the pyrimidine ring, increasing its electrophilicity and facilitating the displacement of the chloride ion.

Materials:

-

Intermediate 2-chloropyrimidine derivative (1.2 mmol)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 mmol)

-

p-Toluenesulfonic acid (PTSA) (4.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (8 mL)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine intermediate (1.2 mmol) and the substituted aniline (1.0 mmol) in 8 mL of anhydrous DMF.

-

Catalysis: Add PTSA (4.0 mmol) to the solution. Self-Validation Check: The high equivalent of PTSA is required to ensure complete protonation of the pyrimidine core; monitor for complete dissolution.

-

Heating: Purge the flask with N2 gas to prevent oxidative degradation. Heat the mixture to 90 °C using an oil bath and stir continuously for 4 hours.

-

Reaction Monitoring: Monitor the reaction progress via TLC (Dichloromethane:Methanol, 20:1). The disappearance of the substituted aniline spot indicates reaction completion.

-

Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the solution into 100 mL of ice-cold distilled water under vigorous stirring. A precipitate will form immediately.

-

Filtration: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and PTSA.

-

Purification: Dry the crude product in a vacuum oven at 40 °C overnight. Purify via silica gel column chromatography using a gradient of DCM/MeOH (100:1 to 30:1) to afford the pure target compound.

-

Analytical Validation:

References

-

Synthesis, SAR, Molecular Docking and Anti-Microbial Study of Substituted N-bromoamido-2-aminobenzothiazoles Bentham Science Publishers / Eurekaselect URL:[Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors National Institutes of Health (NIH) / PMC URL:[Link]

-

Anticancer activity and SAR studies of substituted 1,4-naphthoquinones National Institutes of Health (NIH) / PMC URL:[Link]

-

Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]... Arabian Journal of Chemistry URL:[Link]

-

Identification and Optimization of 4-Anilinoquinolines as Inhibitors of... bioRxiv URL:[Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability MDPI Pharmaceuticals URL:[Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents MDPI Molecules URL:[Link]

-

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

- 6. Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[<i>b</i>]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones - Arabian Journal of Chemistry [arabjchem.org]

- 7. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Thiazole Scaffold: A Technical Guide to the Discovery, Synthesis, and Validation of Novel Therapeutics

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the 1,3-thiazole ring not merely as a structural motif, but as a highly tunable, dynamic pharmacophore. This five-membered heterocyclic "privileged scaffold" contains both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom[1][2]. This unique electronic dichotomy allows thiazole-based compounds to participate in a diverse array of non-covalent interactions—including hydrogen bonding, dipole-dipole interactions, and π−π stacking—making it an ideal candidate for engaging complex biological targets[3].

This whitepaper provides an in-depth mechanistic and procedural guide to the rational design, synthesis, and biological validation of novel thiazole derivatives, emphasizing the causality behind experimental methodologies.

Rational Drug Design & Target Pathways

The integration of the thiazole core into modern therapeutics is driven by its ability to mimic endogenous substrates. For instance, the planar geometry of the thiazole ring closely resembles the adenine moiety of ATP. This structural homology allows thiazole derivatives (such as the FDA-approved drug Dasatinib) to act as competitive inhibitors within the highly conserved hinge region of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2[4][5].

Furthermore, functionalizing the thiazole core allows for precise tuning of the molecule's lipophilicity and steric bulk. For example, incorporating electron-withdrawing groups (e.g., −NO2 ) at the ortho position of attached aromatic rings can significantly enhance binding affinity to metabolic enzymes like human Lactate Dehydrogenase A (hLDHA) via targeted hydrogen bonding with specific residues like Gln 99[6].

Mechanism of RTK inhibition by thiazole-based compounds in cancer.

Quantitative Structure-Activity Relationship (SAR) Data

The therapeutic efficacy of thiazole derivatives spans oncology, infectious diseases, and metabolic disorders. The table below summarizes key quantitative metrics of recently discovered thiazole-based compounds, demonstrating the scaffold's versatility.

| Compound / Class | Primary Biological Target | Indication | Key Quantitative Metric | Ref |

| Dolastatin 10 (Thiazole-peptide) | Tubulin Polymerization | Oncology | IC 50 < 5.0 nM | [4] |

| Thiazolo[5,4-d]pyrimidine (Cmpd 14) | Cellular Proliferation | Gastric Cancer (MGC803) | IC 50 = 1.03 µM | [4] |

| 5-Carbonyl-bisthiazole (Cmpd 27) | Plasmodium falciparum | Malaria | IC 50 = 0.725 µM | [5] |

| Bisthiazole (Cmpd 53) | Cellular Proliferation | Hepatocellular Carcinoma | IC 50 = 4.9 µg/mL | [5] |

| Thiazole-LDHA Inhibitor (Cmpd 8c) | Human Lactate Dehydrogenase A | Oncology (Metabolic) | Binding Affinity = -9.8 kcal/mol | [6] |

Synthetic Methodologies: The Hantzsch Protocol

While various synthetic routes exist, the Hantzsch Thiazole Synthesis remains the gold standard in medicinal chemistry due to its modularity[2]. By condensing α -haloketones with thioamides, researchers can independently manipulate the substituents at the C2 and C4 positions of the thiazole ring.

Causality of Choice: We utilize the Hantzsch synthesis because it allows for late-stage functionalization. By keeping the reaction conditions relatively mild, we prevent the degradation of sensitive functional groups (like coumarins or pyrazolines) that are often appended to enhance the molecule's lipophilicity and cellular permeability[4].

Step-by-step logical workflow of the Hantzsch thiazole synthesis.

Protocol: Optimized Hantzsch Synthesis of 2-Amino-4-Phenylthiazole

This protocol is designed as a self-validating system, ensuring high yield and purity suitable for downstream biological assays.

-

Reagent Preparation: Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial[2].

-

Rationale: An excess of thiourea (1.5 equivalents) is used to drive the equilibrium forward and ensure complete consumption of the α -haloketone, preventing difficult downstream purification.

-

-

Solvent Addition: Add 5 mL of anhydrous methanol.

-

Rationale: Methanol serves as a protic solvent that stabilizes the polar transition states during the initial nucleophilic attack of the sulfur atom onto the α -carbon.

-

-

Condensation & Cyclization: Heat the mixture under continuous stirring at 100°C for 30 minutes[2].

-

Rationale: The thermal energy overcomes the activation barrier for the subsequent intramolecular cyclization and dehydration steps, forming the aromatic system.

-

-

Neutralization & Precipitation: Cool to room temperature and neutralize with a 5% Sodium Carbonate ( Na2CO3 ) solution.

-

Rationale: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the newly formed thiazole. Neutralization yields the free base, drastically decreasing its solubility in the aqueous/methanol mixture and forcing precipitation.

-

-

Validation (QC): Confirm product identity and purity via LC-MS and 1H -NMR before biological testing.

In Vitro Validation: Cytotoxicity Screening Protocol

To evaluate the anticancer potential of novel thiazole derivatives, a self-validating MTT cell viability assay must be employed. The integrity of this protocol relies on strict control of variables to prove causality between the compound and cell death.

Protocol: High-Throughput MTT Cytotoxicity Assay

-

Cell Seeding & Synchronization: Seed target cancer cells (e.g., A549 or HepG2) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours in serum-free media.

-

Rationale: Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle. This ensures that observed cytotoxic effects are due to the compound's mechanism of action rather than random variations in cell division rates.

-

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete media (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.5% (v/v).

-

Rationale: DMSO is toxic to cells at high concentrations. Capping it at 0.5% guarantees that cell death is caused by the thiazole compound, not solvent toxicity.

-

-

Internal Controls (Self-Validation):

-

Negative Control: Cells treated with 0.5% DMSO media.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Dasatinib).

-

Edge-Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS instead of cells.

-

Rationale: Evaporation at the plate edges can artificially concentrate the media, skewing viability data. PBS buffering validates the uniformity of the inner wells.

-

-

Endpoint Readout: After 48 hours, add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Calculate the IC 50 using non-linear regression analysis.

Conclusion

The thiazole scaffold remains a cornerstone of modern drug discovery[2][7]. By understanding the causality behind its electronic interactions and employing rigorous, self-validating synthetic and biological protocols, medicinal chemists can continue to exploit this privileged structure to develop highly selective, potent therapeutics against resistant microbial strains and aggressive malignancies.

References

- Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds IntechOpen URL

- Organic & Biomolecular Chemistry (RSC Publishing)

- Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry PubMed / NIH URL

- Thiazole Ring—A Biologically Active Scaffold PubMed Central / NIH URL

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme ACS Omega URL

- Discovery and synthesis of novel thiazole-based compounds Benchchem URL

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives PubMed Central / NIH URL

Sources

- 1. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Scaffold Engineering: The Role of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline (CAS: 1343043-44-6)

Executive Summary

In modern drug discovery, the design of highly selective kinase inhibitors and GPCR ligands relies heavily on the use of privileged building blocks. 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline represents a sophisticated structural intermediate that elegantly combines a metabolically robust fluorinated aniline with a bioisosteric thiazole ring. As a Senior Application Scientist, I have observed firsthand how integrating such highly optimized scaffolds early in the drug development pipeline accelerates lead optimization. This whitepaper deconstructs the structural rationale, physicochemical profile, and synthetic methodologies associated with this critical intermediate.

Structural Rationale & Pharmacophore Profiling

The utility of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline lies in its tripartite architecture. Each moiety is deliberately chosen to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges commonly encountered in small-molecule drug design.

The Thiazol-5-ylmethyl Motif

The thiazole ring is a premier bioisostere for pyridine and benzene. In the context of kinase inhibitors, the nitrogen atom of the thiazole acts as a critical hydrogen bond acceptor. Literature demonstrates that thiazole derivatives frequently interact with the backbone NH of the kinase hinge region (e.g., in VEGFR-2 or CDK2) . The 5-ylmethyl linkage provides a one-carbon spacer that allows the attached aniline to adopt an out-of-plane conformation, essential for navigating the complex, three-dimensional topography of ATP-binding pockets.

The 3-Fluoro-2-methylaniline Core

The substitution pattern on the aniline ring is engineered for both stability and conformational control:

-

Metabolic Blocking: The fluorine atom at the 3-position provides a strong inductive effect that lowers the pKa of the adjacent amine, reducing its basicity and thereby improving membrane permeability. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at that position .

-

Conformational Locking: The 2-methyl group introduces a calculated steric clash. This restricts the rotation of the N-C(aryl) bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

Pharmacophore decomposition and kinase target interactions of the compound.

Application in Targeted Therapeutics: The Kinase Inhibitor Paradigm

The integration of the thiazol-5-ylmethyl amine scaffold has been validated in several high-profile clinical candidates. For instance, the development of BMS-605541 , a selective and orally efficacious inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), heavily utilized the thiazol-5-ylmethyl amine framework to achieve a Ki of 49 nM .